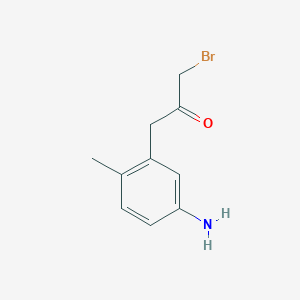![molecular formula C11H16BrN5 B14042931 bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)
bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine is a heterocyclic compound that features an imidazo[4,5-c]pyridazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of bromine, ethyl, and isobutyl groups in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds, followed by bromination and alkylation steps. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of the bromine atom allows for cross-coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium or copper catalysts, with ligands like triphenylphosphine (PPh3), in solvents like DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridazines, while coupling reactions can introduce aryl or alkyl groups at the bromine position.
Aplicaciones Científicas De Investigación
Bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazo[4,5-c]pyridazine core allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]quinoxalines: These compounds have a fused quinoxaline ring, offering different electronic properties and biological activities.
Uniqueness
Bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine is unique due to the specific substitution pattern on the imidazo[4,5-c]pyridazine core. The presence of the bromine, ethyl, and isobutyl groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H16BrN5 |
|---|---|
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
3-bromo-5-ethyl-N-(2-methylpropyl)imidazo[4,5-c]pyridazin-6-amine |
InChI |
InChI=1S/C11H16BrN5/c1-4-17-8-5-9(12)15-16-10(8)14-11(17)13-6-7(2)3/h5,7H,4,6H2,1-3H3,(H,13,14,16) |
Clave InChI |
ARPFDVZBIIKHQC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC(=NN=C2N=C1NCC(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)

![N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine](/img/structure/B14042915.png)
![[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B14042918.png)





